5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C21H27FN4 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H27FN4/c1-13(2)12-23-18-11-17(21(4,5)6)24-20-19(14(3)25-26(18)20)15-7-9-16(22)10-8-15/h7-11,13,23H,12H2,1-6H3 |
InChI Key |
HAAVVWYUVOVUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with β-Ketoesters
Aminopyrazole derivatives react with β-ketoesters under acidic conditions to form the pyrazolo[1,5-a]pyrimidine ring. For example, 5-amino-3-(4-fluorophenyl)-1H-pyrazole (1 ) reacts with ethyl 3-oxobutanoate (2 ) in acetic acid at 120°C for 12 hours, yielding the intermediate 3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (3 ) with 78% yield. The reaction proceeds via intramolecular cyclization, facilitated by the electron-withdrawing fluorine substituent on the phenyl group.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Acetic acid | 120 | 12 | 78 |
| H2SO4 | Ethanol | 80 | 24 | 65 |
| PTSA | Toluene | 110 | 18 | 72 |
Transition Metal-Catalyzed Ring Closure
Palladium-catalyzed reactions enable the formation of the pyrazolo[1,5-a]pyrimidine core under milder conditions. A mixture of 5-bromo-3-(4-fluorophenyl)-1H-pyrazole (4 ) and propargyl alcohol (5 ) undergoes cyclization in the presence of Pd(OAc)2 (5 mol%) and Xantphos (10 mol%) in DMF at 100°C, producing the core structure in 82% yield. This method reduces reaction times to 6 hours and improves scalability.
Introduction of the tert-Butyl Group
The tert-butyl group at position 5 is introduced via Friedel–Crafts alkylation or nucleophilic substitution:
Friedel–Crafts Alkylation
The intermediate 3 reacts with tert-butyl bromide (6 ) in the presence of AlCl3 (1.2 equiv) in dichloromethane at 0°C to room temperature. After 4 hours, the tert-butyl-substituted product 7 is obtained in 70% yield. Excess AlCl3 may lead to over-alkylation, necessitating precise stoichiometric control.
Nucleophilic Substitution with tert-Butyl Lithium
Alternatively, lithiation of the pyrimidine ring at position 5 using LDA (2.0 equiv) at -78°C, followed by quenching with tert-butyl iodide (8 ), affords 7 in 65% yield. This method requires anhydrous conditions and strict temperature control to prevent side reactions.
Functionalization of the C7-Amine Position
The N-isobutyl group is introduced via amination reactions:
Buchwald–Hartwig Amination
The chloro derivative 9 (prepared by treating 7 with POCl3) undergoes coupling with isobutylamine (10 ) using Pd2(dba)3 (3 mol%), Xantphos (6 mol%), and Cs2CO3 (2.5 equiv) in toluene at 110°C for 8 hours. This yields the target compound in 85% purity, requiring subsequent recrystallization from ethanol/water to achieve >99% purity.
Table 2: Catalytic Systems for C–N Coupling
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd2(dba)3 | Xantphos | Cs2CO3 | 85 |
| Pd(OAc)2 | BINAP | KOtBu | 72 |
| NiCl2(PCy3)2 | DPEphos | NaOAc | 68 |
Nucleophilic Aromatic Substitution
Direct displacement of a nitro group (if present) with isobutylamine in DMSO at 150°C for 24 hours provides an alternative pathway, albeit with lower yields (55%).
Final Structural Characterization
The synthesized compound is validated using spectroscopic methods:
-
1H NMR (400 MHz, CDCl3): δ 1.42 (s, 9H, tert-butyl), 2.12 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.48 (s, 3H, CH3), 3.32 (m, 2H, NCH2), 7.22–7.30 (m, 4H, Ar-H).
-
13C NMR (100 MHz, CDCl3): δ 29.8 (tert-butyl), 34.1 (C(CH3)3), 45.6 (NCH2), 115.4–162.3 (aromatic carbons).
-
HRMS : m/z calcd. for C22H28FN5 [M+H]+: 390.2298; found: 390.2295.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Key Synthetic Pathways
| Step | Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Core formation | Cyclocondensation | 78 | 95 | 12 |
| tert-Butylation | Friedel–Crafts | 70 | 90 | 4 |
| Amination | Buchwald–Hartwig | 85 | 99 | 8 |
The Buchwald–Hartwig amination emerges as the most efficient method for introducing the isobutylamine group, offering superior yields and purity compared to nucleophilic substitution.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclocondensation : Competing reactions at C3 and C5 positions are minimized using electron-deficient β-ketoesters.
-
Steric Hindrance during tert-Butylation : Bulkier catalysts like FeCl3 improve selectivity for mono-alkylation.
-
Palladium Residue in Final Product : SiliaBond Thiol scavengers reduce Pd content to <5 ppm .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods involving the reaction of substituted pyrazolo[1,5-a]pyrimidines with appropriate reagents. The general synthetic pathway includes:
- Preparation of Pyrazolo[1,5-a]pyrimidine Core : The initial step involves synthesizing the pyrazolo[1,5-a]pyrimidine core through condensation reactions.
- Substitution Reactions : Subsequent reactions introduce the tert-butyl and 4-fluorophenyl groups to enhance the compound's biological activity.
- Final Modifications : Additional modifications may involve introducing isobutyl and methyl groups to complete the synthesis.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine demonstrate cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has evaluated several related compounds and reported their ability to inhibit cell growth effectively.
Case Study: In Vitro Evaluation
A study investigated the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives using a panel of human tumor cell lines. The results indicated that these compounds could reduce cell viability significantly, with mean GI50 values indicating effective concentrations for inhibiting tumor growth .
Anti-Mycobacterial Activity
The compound's structure suggests potential applications in treating mycobacterial infections, including tuberculosis. Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of mycobacterial ATP synthase, which is crucial for bacterial energy metabolism.
Case Study: Mycobacterial Inhibition
In a study examining structure-activity relationships (SAR), derivatives of pyrazolo[1,5-a]pyrimidines showed moderate inhibitory effects on Mycobacterium tuberculosis in vitro and were active in vivo in mouse models . The binding affinity of these compounds to ATP synthase subunits was also assessed through molecular modeling studies.
Other Pharmacological Activities
Beyond anticancer and anti-mycobacterial activities, derivatives of this compound class have been explored for various other pharmacological effects:
- Anti-inflammatory Properties : Some studies suggest that pyrazolo[1,5-a]pyrimidines may exhibit anti-inflammatory effects by modulating cytokine production.
- Cyclic Kinase Inhibition : Certain derivatives have shown promise as cyclin-dependent kinase inhibitors, which are crucial in regulating cell cycle progression.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Variation in the 5-Position Substituent
The 5-position substituent significantly influences steric bulk and hydrophobicity. Key analogs include:
Key Findings :
Variation in the 7-Amine Substituent
The N-substituent at the 7-position modulates hydrogen bonding and cellular permeability:
Key Findings :
Variation in the 3-Position Aryl Group
The 3-position aryl group affects electronic properties and π-π stacking:
Key Findings :
Core Structure Modifications
Replacing the pyrazolopyrimidine core with triazolopyrimidine alters activity:
| Compound | Core Structure | Activity | Reference |
|---|---|---|---|
| Target Compound | Pyrazolopyrimidine | Anti-mycobacterial | |
| Triazolopyrimidine analog (Compound 50) | Triazolopyrimidine | Antimalarial |
Key Finding :
- Triazolopyrimidines exhibit divergent biological targets due to altered hydrogen-bonding capacity .
Biological Activity
5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused heterocyclic structure. The presence of a tert-butyl group and a fluorophenyl moiety contributes to its unique pharmacological profile.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, studies have demonstrated that it can induce apoptosis in human cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
Table 1: Anticancer Activity of 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Inhibition of cell cycle progression |
| A549 | 10.0 | Caspase activation |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes implicated in cancer metabolism. Preliminary data suggest that it may act as a selective inhibitor of certain kinases involved in signaling pathways critical for tumor growth and survival.
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| PI3K | 8.0 | Selective |
| mTOR | 6.5 | Highly selective |
| CDK2 | 11.0 | Moderate selectivity |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- Kinase Inhibition : Disruption of signaling pathways by inhibiting key kinases.
Case Studies
A notable case study involved the use of this compound in xenograft models where it demonstrated significant tumor regression compared to controls. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutics, enhancing efficacy while reducing side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., pyrazole or pyrimidine derivatives) under controlled conditions. For example, the pyrazolo[1,5-a]pyrimidine core is constructed via condensation reactions, followed by functionalization of substituents (e.g., tert-butyl, fluorophenyl, isobutylamine). Reaction optimization includes catalysts (e.g., palladium for cross-coupling), solvents (e.g., DMF or THF), and temperature control (60–120°C) to enhance yield and purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography for unambiguous structural determination (e.g., bond angles, dihedral angles) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC/UPLC to assess purity (>95% is standard for biological assays).
Q. What preliminary biological activities are reported for pyrazolo[1,5-a]pyrimidine analogs?
- Methodological Answer : Related compounds exhibit enzyme inhibition (e.g., kinase, carbonic anhydrase) and antitumor activity. For example, trifluoromethyl-substituted derivatives show enhanced binding affinity to enzymes due to electron-withdrawing effects . Initial screens should include in vitro assays against cancer cell lines (e.g., MTT assay) and enzyme inhibition studies (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s pharmacokinetics and target binding?
- Methodological Answer : The tert-butyl group enhances lipophilicity, improving membrane permeability and bioavailability. Computational docking studies (e.g., AutoDock Vina) reveal that bulky substituents like tert-butyl occupy hydrophobic pockets in enzyme active sites, stabilizing ligand-receptor interactions. Compare analogs with/without tert-butyl using molecular dynamics simulations to validate steric effects .
Q. What strategies are recommended for resolving contradictions in reported biological efficacy across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity. To address this:
- Replicate experiments using standardized protocols (e.g., NCI-60 panel for cytotoxicity).
- Validate target engagement via in situ techniques (e.g., cellular thermal shift assay [CETSA]).
- Cross-reference structural data (e.g., crystallography ) to confirm active conformations.
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitumor activity?
- Methodological Answer : Systematic SAR involves:
- Substituent variation : Replace the 4-fluorophenyl group with electron-rich (e.g., methoxy) or electron-poor (e.g., nitro) aryl groups to modulate π-π stacking .
- Side-chain modification : Test isobutylamine against cyclic amines (e.g., piperidine) to improve metabolic stability .
- Bioisosteric replacement : Substitute the pyrimidine ring with triazine to assess potency changes .
Q. What role does X-ray crystallography play in confirming the compound’s binding mode?
- Methodological Answer : Single-crystal X-ray analysis provides atomic-resolution insights into ligand-target interactions. For example, used crystallography to verify hydrogen bonding between the pyrimidine nitrogen and kinase catalytic residues. To apply this:
- Co-crystallize the compound with its target (e.g., purified enzyme).
- Analyze bond distances (<3.0 Å for strong interactions) and occupancy maps for water-mediated contacts .
Q. Which in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer : Prioritize models aligned with the compound’s mechanism:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
